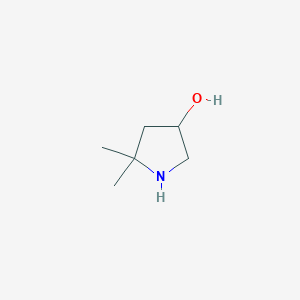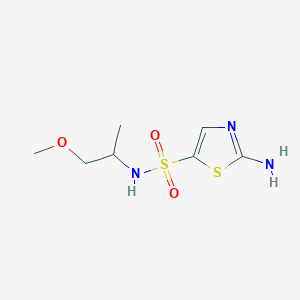![molecular formula C7H9N3 B1489454 1-etil-1H-imidazo[1,2-b]pirazol CAS No. 2097945-37-2](/img/structure/B1489454.png)
1-etil-1H-imidazo[1,2-b]pirazol
Descripción general
Descripción
“1-ethyl-1H-imidazo[1,2-b]pyrazole” is a synthetic compound derived from the pyrazole family of heterocyclic compounds. It has gained interest in scientific research due to its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology. It’s a key structural unit for pharmaceutical, agrochemical, and material science applications .
Synthesis Analysis
The synthesis of “1-ethyl-1H-imidazo[1,2-b]pyrazole” involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The molecular structure of “1-ethyl-1H-imidazo[1,2-b]pyrazole” consists of a pyrazole ring with an ethyl group attached to the nitrogen atom. It’s considered a potential non-classical isostere of indole .Chemical Reactions Analysis
The chemical reactions involving “1-ethyl-1H-imidazo[1,2-b]pyrazole” include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases, followed by trapping reactions with various electrophiles .Aplicaciones Científicas De Investigación
Mejorada solubilidad de fármacos
El andamiaje 1-etil-1H-imidazo[1,2-b]pirazol se ha utilizado para mejorar la solubilidad de fármacos en medios acuosos. Esto es particularmente útil en el diseño de fármacos, donde la solubilidad puede afectar significativamente la biodisponibilidad y la eficacia del fármaco .
Funcionalización selectiva en la síntesis de fármacos
Este compuesto permite una funcionalización selectiva mediante intercambio Br/Mg y magnesiaciones y zincaciones regioselectivas con bases TMP. Esta funcionalización es crucial en la síntesis de isósteros de fármacos como la pruvanserina .
Propiedades antibacterianas
Los derivados de pirazol exhiben propiedades antibacterianas, lo que los convierte en valiosos en el desarrollo de nuevos antibióticos o agentes antibacterianos .
Aplicaciones antiinflamatorias
La naturaleza antiinflamatoria de los compuestos de pirazol les permite usarse en el tratamiento de afecciones como la artritis y otras enfermedades inflamatorias .
Actividad anticancerígena
Estos compuestos han mostrado potencial en las terapias contra el cáncer debido a su capacidad para inhibir el crecimiento de las células cancerosas .
Efectos analgésicos
Se sabe que los pirazoles poseen propiedades analgésicas, que se pueden aprovechar para el manejo del dolor .
Potencial anticonvulsivo
Sus efectos anticonvulsivos los convierten en candidatos para tratar la epilepsia y otros trastornos convulsivos .
Capacidades antioxidantes
Las propiedades antioxidantes de los pirazoles se pueden aplicar en varios campos, incluida la conservación de alimentos y la prevención de enfermedades relacionadas con el estrés oxidativo .
Cada una de estas aplicaciones demuestra la versatilidad del this compound en la investigación científica y su posible impacto en múltiples campos de la medicina y la farmacología.
Funcionalización selectiva del andamiaje 1H-imidazo[1,2-b]pirazol Funcionalización selectiva del 1 H -imidazo[1,2- b ]pirazol Andamiaje de pirazol: Estrategias para la síntesis y sus... Química | Texto completo gratuito | Avances recientes en la síntesis y... - MDPI Descripción general de las actividades biológicas de los derivados de pirazol
Mecanismo De Acción
Target of Action
It is known that imidazo[1,2-b]pyrazoles have shown diverse and very useful bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects .
Mode of Action
The mode of action of 1-ethyl-1H-imidazo[1,2-b]pyrazole involves its interaction with its targets, leading to changes in the targets’ function. The compound is selectively functionalized using a bromine/magnesium exchange, as well as regioselective magnesiations and zincations with 2,2,6,6-tetramethylpiperidyl bases, followed by trapping reactions with various electrophiles . The main donor-acceptor interaction in the compounds is presumably happening between the malononitrile group, which is widely considered one of the strongest natural electron-withdrawing groups in organic chemistry, and the proaromatic electron-donor 2-methylene-2,3-dihydro-1H-imidazole .
Biochemical Pathways
It is known that imidazo[1,2-b]pyrazoles have shown diverse and very useful bioactivities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in a significantly improved solubility in aqueous media .
Result of Action
It is known that imidazo[1,2-b]pyrazoles have shown diverse and very useful bioactivities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
It is known that the compound’s solubility in aqueous media is significantly improved when the indole ring is substituted with a 1h-imidazo[1,2-b]pyrazole .
Direcciones Futuras
The future directions for “1-ethyl-1H-imidazo[1,2-b]pyrazole” could involve further exploration of its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology. Additionally, further studies could focus on its potential as a non-classical isostere of indole .
Análisis Bioquímico
Biochemical Properties
1-ethyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in the hexose monophosphate shunt pathway, stimulating the generation of reactive oxygen species . This interaction is associated with the instability of glutathione and enhanced formate oxidation in red blood cells . Additionally, 1-ethyl-1H-imidazo[1,2-b]pyrazole has been found to inhibit cellular proliferation in bone marrow and duodenal crypts .
Cellular Effects
The effects of 1-ethyl-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit cellular proliferation in both bone marrow and duodenal crypts during the first 24 hours of exposure . This inhibition is followed by a recovery phase, with cellular functions returning to pre-exposure levels after 72 hours
Molecular Mechanism
At the molecular level, 1-ethyl-1H-imidazo[1,2-b]pyrazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with the hexose monophosphate shunt pathway enzymes results in the generation of reactive oxygen species, which in turn affects cellular metabolism . Additionally, its ability to inhibit cellular proliferation is linked to its interaction with cell cycle regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 1-ethyl-1H-imidazo[1,2-b]pyrazole change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound’s inhibitory effects on cellular proliferation are most pronounced during the first 24 hours of exposure, with a gradual recovery observed over the next 48 hours . This temporal pattern suggests that the compound’s effects are reversible and dependent on its stability and degradation rate.
Dosage Effects in Animal Models
The effects of 1-ethyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as the inhibition of cellular proliferation and modulation of metabolic pathways . At higher doses, toxic or adverse effects may occur, including oxidative stress and damage to cellular components . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-ethyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its interaction with the hexose monophosphate shunt pathway enzymes is particularly noteworthy, as it leads to the generation of reactive oxygen species and modulation of metabolic flux . The compound’s effects on metabolite levels and overall metabolic balance are still being investigated, but initial findings suggest significant alterations in these parameters.
Transport and Distribution
The transport and distribution of 1-ethyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are critical determinants of its activity and function. Studies have shown that the compound is efficiently transported into cells and distributed within various cellular compartments, including the cytoplasm and nucleus .
Subcellular Localization
The subcellular localization of 1-ethyl-1H-imidazo[1,2-b]pyrazole is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its effects. For instance, its accumulation in the nucleus is associated with changes in gene expression and modulation of cell signaling pathways
Propiedades
IUPAC Name |
1-ethylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-9-5-6-10-7(9)3-4-8-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCHCOFWQWRQLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2E)-3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1489378.png)





![Tert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1489389.png)




